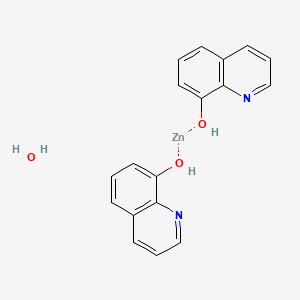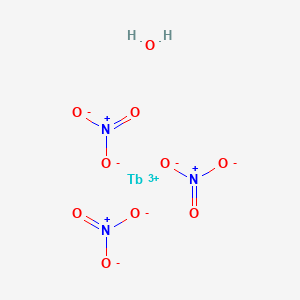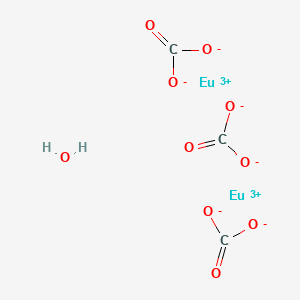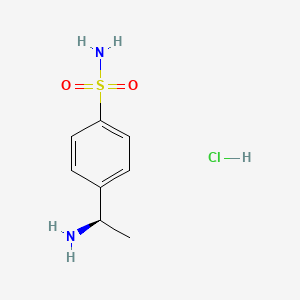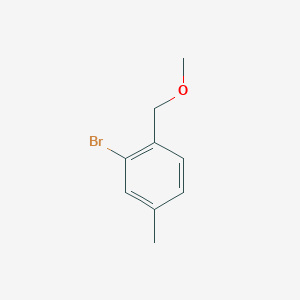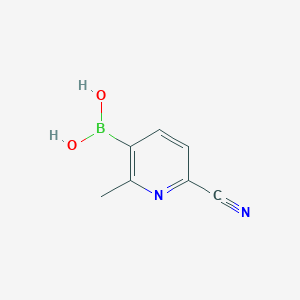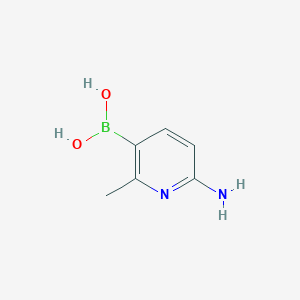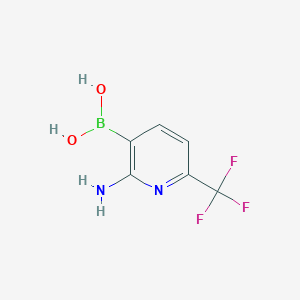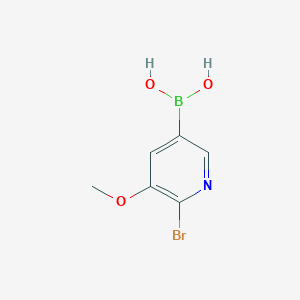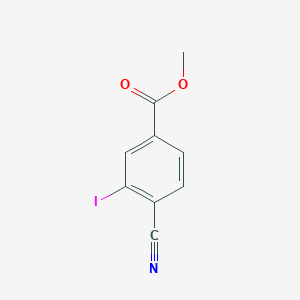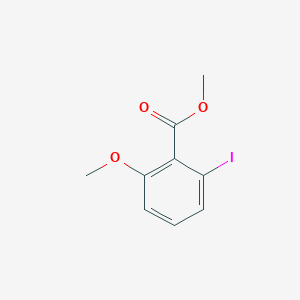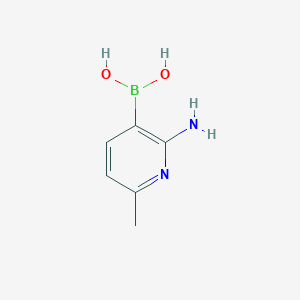
2-Amino-6-methylpyridine-3-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-methylpyridine-3-boronic acid, also known as AMPB, is an organic compound that is widely used in scientific research. It is a versatile compound with a wide range of applications, including synthesis methods, scientific research applications, and mechanisms of action.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of 2-Amino-6-methylpyridine-3-boronic acid can be achieved through a multistep process involving the conversion of commercially available starting materials to the target compound.
Starting Materials
2-Amino-6-methylpyridine, Boronic acid, Sodium hydroxide, Hydrochloric acid, Methanol, Diethyl ether, Acetic anhydride, Sodium acetate, Sodium borohydride, Hydrogen peroxide, Sodium carbonate
Reaction
Step 1: Protection of the amino group of 2-Amino-6-methylpyridine with acetic anhydride and sodium acetate to form N-acetyl-2-amino-6-methylpyridine, Step 2: Reduction of N-acetyl-2-amino-6-methylpyridine with sodium borohydride to form 2-Amino-6-methylpyridine, Step 3: Conversion of 2-Amino-6-methylpyridine to its boronic acid derivative by reacting with boronic acid in the presence of sodium hydroxide, Step 4: Protection of the boronic acid group with methanol and hydrochloric acid to form methyl ester of 2-Amino-6-methylpyridine-3-boronic acid, Step 5: Oxidation of the methyl ester with hydrogen peroxide in the presence of sodium carbonate to form 2-Amino-6-methylpyridine-3-boronic acid
Applications De Recherche Scientifique
2-Amino-6-methylpyridine-3-boronic acid is widely used in scientific research due to its versatility and wide range of applications. It is used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of various polymers, such as polyamides, polyesters, and polyurethanes. Additionally, it is used in the synthesis of various catalysts, such as palladium-catalyzed Suzuki-Miyaura coupling reactions.
Mécanisme D'action
2-Amino-6-methylpyridine-3-boronic acid acts as a boronic acid and can form a boronate ester with a variety of substrates. This reaction is catalyzed by a base, such as triethylamine, and proceeds through a series of steps, including the formation of a boronate ester and the subsequent hydrolysis of the boronate ester to form the desired product.
Effets Biochimiques Et Physiologiques
2-Amino-6-methylpyridine-3-boronic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to reduce inflammation and oxidative stress. Additionally, it has been shown to have anti-bacterial, anti-fungal, and anti-viral properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-6-methylpyridine-3-boronic acid has several advantages for lab experiments. It is a versatile compound that can be used in a variety of reactions. Additionally, it is relatively inexpensive and easy to obtain. However, it has several limitations. It is a relatively unstable compound, and must be handled with care. Additionally, it can be toxic and can cause skin irritation.
Orientations Futures
There are several potential future directions for 2-Amino-6-methylpyridine-3-boronic acid. It could be used in the synthesis of new pharmaceuticals, agrochemicals, and dyes. Additionally, it could be used in the synthesis of new polymers and catalysts. Furthermore, it could be used in the development of new drugs and treatments for various diseases. Finally, it could be used in the development of new diagnostic tests and therapies.
Propriétés
IUPAC Name |
(2-amino-6-methylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3,10-11H,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUUHZZSEYPSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C)N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-6-methylpyridin-3-yl)boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


